D-Gln(7)-Terlipressin TFA Salt
Description
Overview of Vasopressin System and Synthetic Analogues in Research
The vasopressin system is crucial for regulating plasma osmolality and fluid homeostasis in the body. nih.gov Vasopressin, a hormone synthesized in the hypothalamus, exerts its effects by binding to various receptors, primarily V1 and V2 receptors. drugbank.comresearchgate.net V1 receptors are found on vascular smooth muscle and mediate vasoconstriction, while V2 receptors are located in the kidney and are responsible for the antidiuretic effect. drugbank.comderangedphysiology.com
Due to limitations of natural vasopressin, such as a short biological half-life and lack of receptor specificity, researchers have developed synthetic analogues to overcome these shortcomings. nih.gov These analogues are designed to have different pharmacological profiles, offering benefits like increased stability and receptor selectivity. nih.govunivie.ac.ataurigeneservices.com
Terlipressin (B549273) is a synthetic analogue of vasopressin that acts as a prodrug for lysine-vasopressin. patsnap.comclinicaltrialsarena.commedscape.com It exhibits a higher selectivity for V1 receptors compared to V2 receptors, with a V1/V2 ratio of approximately 2.2, making it a potent vasoconstrictor. nih.gov This selectivity allows it to reduce blood flow in the splanchnic circulation, which is beneficial in managing conditions like variceal bleeding. patsnap.com
Terlipressin's mechanism involves its metabolism into the active form, lysine-vasopressin, which then activates V1 receptors on vascular smooth muscle. patsnap.com This leads to vasoconstriction and a reduction in portal hypertension. patsnap.comva.gov Compared to natural vasopressin, terlipressin has a longer half-life, which provides a sustained therapeutic effect. patsnap.com
| Feature | Vasopressin | Terlipressin |
| Type | Natural Hormone | Synthetic Analogue (Prodrug) |
| Active Form | Arginine Vasopressin | Lysine-Vasopressin |
| Receptor Selectivity | Non-selective (V1/V2 ratio ~1) nih.gov | Selective for V1 (V1/V2 ratio ~2.2) nih.gov |
| Primary Effect | Vasoconstriction & Antidiuresis | Vasoconstriction patsnap.com |
| Half-life | Short | Longer, sustained action patsnap.com |
The development of therapeutic peptides often involves modifications to enhance their properties. univie.ac.ataurigeneservices.com Natural peptides can be limited by rapid enzymatic degradation and low bioavailability. aurigeneservices.comnih.gov Chemical modifications are employed to improve stability, solubility, receptor specificity, and half-life. aurigeneservices.com
Common strategies include:
Cyclization: This involves creating a cyclic peptide structure, which can increase stability and receptor binding. nih.gov
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) can extend the circulation time of a peptide. aurigeneservices.com
Lipidation: Adding lipid chains can enhance cell membrane penetration. aurigeneservices.com
Amino Acid Substitution: Replacing natural L-amino acids with non-natural or D-amino acids can improve stability against enzymatic degradation. univie.ac.atiscientific.org
These modifications have been instrumental in the development of more effective peptide-based drugs for a range of diseases, including cancer and metabolic disorders. aurigeneservices.comiscientific.org
D-Gln(7)-Terlipressin TFA Salt: Context and Research Relevance
D-Gln(7)-Terlipressin is identified as an impurity that can arise during the synthesis of Terlipressin. cymitquimica.comcymitquimica.com Its presence is significant as it represents a modification of the parent peptide, which can have implications for the final drug product's purity and activity.
The synthesis of complex peptides like Terlipressin is a multi-step process that can involve either solid-phase or liquid-phase methods. google.compatsnap.comwipo.int During these synthetic processes, various impurities can be generated. Analytical techniques such as high-performance liquid chromatography (HPLC) are used to detect and quantify these impurities. google.comgoogle.com D-Gln(7)-Terlipressin has been identified as one such process-related impurity. cymitquimica.com The control of such impurities is a critical aspect of pharmaceutical manufacturing to ensure the quality and consistency of the final product. clearsynth.comchemwhat.comcleanchemlab.com
The substitution of a naturally occurring L-amino acid with its D-enantiomer is a common strategy in peptide design to enhance stability against enzymatic degradation. nih.govnih.gov Enzymes that typically degrade peptides are specific for L-amino acids, so the presence of a D-amino acid can render the peptide more resistant to proteolysis. nih.govnih.gov
However, the introduction of a D-amino acid can also affect the peptide's secondary structure and biological activity. nih.govnih.gov In some cases, it can lead to a loss of activity if the specific conformation is crucial for receptor binding. nih.gov Conversely, for some peptides, D-amino acid substitution can maintain or even enhance activity while improving stability. biorxiv.org Research has also indicated that an increasing number of D-amino acid substitutions in a peptide sequence can sometimes be associated with increased cytotoxicity. nih.govacs.org
| Modification | Potential Advantages | Potential Disadvantages |
| D-Amino Acid Substitution | Increased stability against proteolysis nih.govnih.gov | Altered secondary structure nih.gov, Potential loss of activity nih.gov, Possible increased cytotoxicity nih.gov |
Trifluoroacetic acid (TFA) is commonly used during the solid-phase synthesis and purification of peptides. nih.govgenscript.comambiopharm.com As a result, synthetic peptides are often isolated as TFA salts, where the trifluoroacetate (B77799) anion acts as a counterion to the positively charged amino groups of the peptide. nih.govmolecularcloud.orgiris-biotech.de
While TFA is useful in the purification process, its presence can be problematic for subsequent biological and physicochemical studies. nih.govgenscript.com TFA can interfere with infrared spectroscopy and may affect the results of cell-based assays. nih.govgenscript.com In some instances, TFA has been shown to inhibit or promote cell growth, which can lead to unpredictable experimental outcomes. genscript.com Therefore, it is often necessary to exchange the TFA counterion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride, before conducting in vivo or in vitro studies. nih.govbiocat.compeptide.com This exchange can be achieved through methods like reverse-phase HPLC or ion-exchange chromatography. nih.gov
Properties
Molecular Formula |
C₅₄H₇₅F₃N₁₆O₁₇S₂ |
|---|---|
Molecular Weight |
1341.4 |
Synonyms |
D-Gln(7)-Terlypressin TFA Salt |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of D Gln 7 Terlipressin Tfa Salt
Advanced Spectroscopic Methods for Structure Confirmation
A combination of high-resolution spectroscopic techniques is essential to unequivocally confirm the primary, secondary, and tertiary structure of D-Gln(7)-Terlipressin.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed atomic-level structure of peptides in solution. For D-Gln(7)-Terlipressin, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to confirm its covalent structure and stereochemistry.
1D ¹H NMR provides an initial assessment of the sample's purity and the presence of expected amino acid residues. Subsequently, 2D experiments like TOCSY (Total Correlation Spectroscopy) and COSY (Correlation Spectroscopy) are used to identify the spin systems of individual amino acid residues. The sequential assignment of these residues is achieved using NOESY (Nuclear Overhauser Effect Spectroscopy), which detects protons that are close in space (typically <5 Å), allowing for the establishment of connections between adjacent amino acids in the sequence (dαN(i, i+1)).
The key challenge is to confirm the D-stereochemistry of the glutamine at position 7. The chemical shifts of the alpha-proton (Hα) of a D-amino acid are often subtly different from their L-counterparts. More definitively, NOE patterns between the Hα of the D-Gln(7) and the protons of the preceding residue (Phe-6) would differ from those observed in native L-Gln(7) Terlipressin (B549273), reflecting a change in the local backbone geometry.
Table 1: Representative ¹H NMR Chemical Shifts for D-Gln(7)-Terlipressin Residues This table presents expected chemical shift ranges based on standard values for amino acids in peptides. Actual values may vary.
| Amino Acid Residue | Hα | Hβ | Other Side-Chain Protons | HN |
| Gly (1,2,3,12) | 3.8-4.1 | - | - | 8.0-8.5 |
| Cys (4,9) | 4.4-4.7 | 2.9-3.3 | - | 8.2-8.6 |
| Tyr (5) | 4.5-4.8 | 2.9-3.2 | 6.7-7.2 (Aromatic) | 8.1-8.5 |
| Phe (6) | 4.6-4.9 | 3.0-3.3 | 7.2-7.4 (Aromatic) | 8.2-8.6 |
| D-Gln (7) | 4.2-4.5 | 2.0-2.3 | 2.3-2.5 (γ-CH2) | 8.3-8.7 |
| Asn (8) | 4.6-4.9 | 2.7-2.9 | - | 8.3-8.7 |
| Pro (10) | 4.3-4.6 | 1.9-2.2 | 3.5-3.8 (δ-CH2) | - |
| Lys (11) | 4.2-4.5 | 1.7-1.9 | 1.4-1.7, 3.0 (ε-CH2) | 8.0-8.4 |
Mass spectrometry is indispensable for verifying the molecular integrity and primary sequence of D-Gln(7)-Terlipressin. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition (C₅₂H₇₄N₁₆O₁₅S₂ for the free base). cymitquimica.com
Tandem mass spectrometry (MS/MS) is then used to sequence the peptide. The parent ion is isolated and subjected to collision-induced dissociation (CID), which breaks the peptide at the amide bonds, generating a series of characteristic b- and y-ions. The resulting fragmentation pattern serves as a fingerprint of the amino acid sequence. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide and confirming the Gln residue at position 7. While standard MS/MS cannot distinguish between D- and L-isomers as they have the same mass, it provides crucial confirmation of the correct amino acid sequence and the integrity of the molecule. nih.govresearchgate.net
Table 2: Predicted MS/MS Fragmentation Ions for D-Gln(7)-Terlipressin This table shows a selection of predicted monoisotopic masses for b- and y-ions, confirming the peptide sequence.
| Ion Type | Sequence Fragment | Predicted m/z |
| b₂ | Gly-Gly | 115.05 |
| b₃ | Gly-Gly-Gly | 172.07 |
| b₄ | Gly-Gly-Gly-Cys | 275.11 |
| b₅ | Gly-Gly-Gly-Cys-Tyr | 438.17 |
| b₆ | Gly-Gly-Gly-Cys-Tyr-Phe | 585.24 |
| y₁ | Gly-NH₂ | 75.05 |
| y₂ | Lys-Gly-NH₂ | 203.15 |
| y₃ | Pro-Lys-Gly-NH₂ | 300.20 |
| y₄ | Cys-Pro-Lys-Gly-NH₂ | 403.25 |
| y₅ | Asn-Cys-Pro-Lys-Gly-NH₂ | 517.30 |
| y₆ | D-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ | 645.36 |
Circular Dichroism (CD) and Infrared (IR) spectroscopy are used to assess the global secondary structure of the peptide.
Infrared (IR) spectroscopy, particularly in the amide I region (1600-1700 cm⁻¹), is sensitive to the C=O stretching vibrations of the peptide backbone. The frequency of the amide I band is indicative of the secondary structure. For instance, β-turns typically show absorption bands in the 1660-1685 cm⁻¹ range, while random coils absorb closer to 1640-1650 cm⁻¹. Analysis of the amide I band can thus provide complementary information to CD about the conformational populations of D-Gln(7)-Terlipressin.
Computational Modeling and Molecular Dynamics Simulations
Computational methods provide atomic-level insights into the conformational dynamics and structural consequences of the D-Gln substitution, complementing the experimental data.
Molecular Dynamics (MD) simulations are a powerful computational tool used to simulate the motion and interactions of atoms and molecules over time. researchgate.netnih.gov To explore the conformational space of D-Gln(7)-Terlipressin, an initial 3D model of the peptide is generated. This model is then placed in a simulated aqueous environment, and the system's trajectory is calculated by solving Newton's equations of motion for all atoms, using a molecular mechanics force field (e.g., AMBER, CHARMM). semanticscholar.org
The simulation, typically run for hundreds of nanoseconds or longer, allows the peptide to sample a wide range of possible conformations. nih.gov By analyzing the trajectory, researchers can identify the most stable, low-energy conformational states of the molecule. This provides a dynamic picture of the peptide's structure, revealing the flexibility of different regions and the preferred orientations of the amino acid side chains.
The primary impact of substituting an L-amino acid with a D-amino acid is a significant local change in the allowed backbone dihedral angles (phi, ψ). nih.gov For L-amino acids, these angles are typically found in the top-left quadrant of the Ramachandran plot. In contrast, D-amino acids favor the bottom-right quadrant.
Table 3: Typical Backbone Dihedral Angles for L- vs. D-Amino Acids in Peptides
| Amino Acid Type | Typical Phi (φ) Angle Range | Typical Psi (ψ) Angle Range | Ramachandran Plot Region |
| L-Amino Acid | -180° to 0° | -180° to +180° | Left-handed |
| D-Amino Acid | 0° to +180° | -180° to +180° | Right-handed |
Crystallographic Studies of Analogues for High-Resolution Structural Data
Direct crystallographic data for D-Gln(7)-Terlipressin TFA Salt is not publicly available. Furthermore, to date, no high-resolution crystal structures have been reported for its immediate precursors, Terlipressin or Lypressin (Lysine-Vasopressin), in their isolated forms. This absence of direct crystallographic evidence necessitates the examination of structurally related analogues to infer the likely conformational properties of D-Gln(7)-Terlipressin. The most relevant high-resolution structural data comes from the crystallographic studies of arginine-vasopressin (AVP), the parent molecule of this class of peptides, and its cyclic core, pressinoic acid.
Crystal Structure of Arginine-Vasopressin in Complex with Trypsin
A significant source of high-resolution structural information for a vasopressin analogue comes from the crystal structure of bovine trypsin in complex with arginine-vasopressin, determined at a resolution of 1.98 Å (PDB entry: 1YF4) nih.govrcsb.org. While this structure represents the peptide in a bound state, it provides valuable insights into the inherent conformational tendencies of the vasopressin fold.
In this complex, vasopressin acts as a potent inhibitor of trypsin nih.gov. The cyclic core of vasopressin, formed by a disulfide bridge between Cys1 and Cys6, adopts a rigid conformation, which is a characteristic feature of this peptide family nih.gov. This rigidity is crucial for its biological activity. The C-terminal tripeptide tail, however, exhibits a more extended conformation to fit into the active site of trypsin nih.gov.
Key Conformational Features:
Cyclic Core (Residues 1-6): The 20-membered ring of vasopressin is a dominant and structurally conserved feature. The disulfide bond between Cys1 and Cys6 provides significant conformational constraint nih.gov.
C-Terminal Tail (Residues 7-9): In the complex, the tail (Pro7-Arg8-Gly9) is extended. This conformation is likely influenced by the binding to trypsin and may not represent the preferred conformation in a free state in solution.
The crystallographic data for the trypsin-vasopressin complex is summarized in the interactive table below.
| Parameter | Value |
| PDB ID | 1YF4 |
| Resolution | 1.98 Å |
| R-Value Work | 0.185 |
| R-Value Free | 0.226 |
| Method | X-RAY DIFFRACTION |
| Space Group | P 21 21 21 |
| Unit Cell Lengths (Å) | a=59.27, b=61.95, c=69.15 |
| Unit Cell Angles (°) | α=90.00, β=90.00, γ=90.00 |
Table 1: Crystallographic Data for the Trypsin-Vasopressin Complex. rcsb.orgpdbj.org
Crystal Structure of Pressinoic Acid
Further high-resolution insight into the cyclic backbone of vasopressin analogues is provided by the crystal structure of pressinoic acid, which is the 20-membered disulfide-linked macrocyclic ring of vasopressin without the C-terminal tripeptide nih.gov. The conformation of pressinoic acid reveals a type I β-turn centered on Gln4 and Asn5 and a distorted type II' β-turn involving Phe3 and Gln4 nih.gov. These turns are stabilized by intramolecular hydrogen bonds, contributing to the rigidity of the cyclic core nih.gov.
The conformation of the Tyr2 side chain in pressinoic acid is extended away from the ring system, which is considered the "pressor conformation" nih.gov. This orientation is stabilized by hydrophobic interactions with the Phe3 side chain nih.gov. The Asn5 side chain, however, is oriented differently in isolated pressinoic acid compared to its conformation in the full vasopressin molecule, where it is thought to interact with the C-terminal tail nih.gov.
Implications for the Structure of this compound
The crystallographic data from these analogues suggest that the cyclic core of D-Gln(7)-Terlipressin is likely to adopt a conformation similar to that observed in vasopressin and pressinoic acid, characterized by a rigid ring structure containing defined β-turns.
Synthetic Methodologies and Process Chemistry of D Gln 7 Terlipressin Tfa Salt
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for preparing peptides like D-Gln(7)-Terlipressin. chempep.comamerigoscientific.comnih.gov This technique involves assembling the peptide chain sequentially while it is anchored to an insoluble polymer resin. chempep.comamerigoscientific.com This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each step. chempep.compeptide.com For a C-terminally amidated peptide such as this, a resin like Rink Amide is often employed. google.com
The Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most common approach for SPPS due to its milder reaction conditions compared to the alternative Boc/Bzl method. altabioscience.comnih.gov The core principle of Fmoc chemistry involves the use of the base-labile Fmoc group to temporarily protect the α-amino group of the incoming amino acid. altabioscience.compeptide.com
The synthesis cycle proceeds as follows:
Deprotection: The Fmoc group on the resin-bound amino acid or peptide is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.edupacific.edu This exposes a free amine group.
Washing: The resin is thoroughly washed to remove the piperidine and the cleaved Fmoc byproduct. pacific.edu
Coupling: The next Fmoc-protected amino acid is "activated" and added to the resin. Activation of the amino acid's carboxyl group is necessary to facilitate the formation of a peptide bond with the newly exposed amine. Common activating agents include carbodiimides or aminium/phosphonium-based reagents like HBTU or HATU. pacific.edugoogle.comsigmaaldrich.com
Washing: The resin is washed again to remove unreacted amino acids and coupling byproducts.
This cycle is repeated for each amino acid in the sequence, elongating the peptide chain from the C-terminus to the N-terminus. chempep.com The use of Fmoc chemistry is advantageous because the acid-labile side-chain protecting groups remain intact during the base-mediated deprotection steps, providing an orthogonal protection scheme. altabioscience.comnih.govpeptide.com
A defining feature of this specific analog is the presence of a D-Glutamine (D-Gln) residue at position 7. In the context of SPPS, the incorporation of a D-amino acid is procedurally identical to that of its natural L-counterpart. pacific.edu The key is to use the correctly protected stereoisomer, in this case, Fmoc-D-Gln(Trt)-OH, during the corresponding coupling cycle.
The side chain of glutamine contains a primary amide that must be protected to prevent undesirable side reactions, such as dehydration, during the activation step. advancedchemtech.compeptide.com The trityl (Trt) group is a common and effective protecting group for the glutamine side chain. advancedchemtech.compeptide.commedchemexpress.comsigmaaldrich.com It is sufficiently stable to withstand the repetitive mild basic conditions of Fmoc removal but is readily cleaved under the final strong acidic conditions used for global deprotection. advancedchemtech.comsigmaaldrich.com The use of Fmoc-Gln(Trt)-OH also enhances solubility in standard synthesis solvents compared to the unprotected version. advancedchemtech.compeptide.com
To prevent unwanted side reactions during peptide synthesis, the reactive side chains of several amino acids in the D-Gln(7)-Terlipressin sequence must be masked with temporary protecting groups. altabioscience.com In Fmoc-based SPPS, these protecting groups are typically acid-labile, allowing for their simultaneous removal along with cleavage of the peptide from the resin in a final "global deprotection" step. altabioscience.comiris-biotech.de
The selection of protecting groups is critical for a successful synthesis. Below is a table detailing the amino acids in the peptide's core cyclic sequence and their commonly used side-chain protecting groups compatible with Fmoc chemistry.
| Amino Acid | Side-Chain Functional Group | Common Protecting Group | Deprotection Condition |
|---|---|---|---|
| Cysteine (Cys) | Thiol (-SH) | Trityl (Trt) | Strong Acid (e.g., TFA) |
| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | tert-Butyl (tBu) | Strong Acid (e.g., TFA) |
| Glutamine (Gln/D-Gln) | Amide (-CONH2) | Trityl (Trt) | Strong Acid (e.g., TFA) |
| Asparagine (Asn) | Amide (-CONH2) | Trityl (Trt) | Strong Acid (e.g., TFA) |
| Lysine (B10760008) (Lys) | Amine (-NH2) | tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) |
After the full-length protected peptide has been assembled on the resin, the final step is cleavage and global deprotection. This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). iris-biotech.desigmaaldrich.com This cocktail also contains "scavengers" to trap the highly reactive cationic species that are generated from the cleavage of the protecting groups and the resin linker, which could otherwise cause side reactions like alkylation of sensitive residues (e.g., Cys, Tyr). iris-biotech.desigmaaldrich.com A common cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). uci.edusigmaaldrich.com For peptides containing multiple cysteine residues, scavengers like 1,2-ethanedithiol (B43112) (EDT) may also be included. nih.gov
Cyclization Chemistry: Disulfide Bond Formation
The formation of the intramolecular disulfide bridge between the two cysteine residues is a critical step that imparts the necessary conformational constraint for the peptide's biological activity. springernature.comnih.govlifetein.com This oxidation reaction is typically performed after the linear peptide has been cleaved from the resin and globally deprotected. lifetein.com
The goal of the cyclization step is to favor the formation of the intramolecular disulfide bond (monomer) over intermolecular bonds, which lead to dimers and higher-order oligomers. researchgate.net Several factors must be carefully controlled to maximize the yield of the correctly folded monomer.
High Dilution: Performing the reaction at a low peptide concentration (typically in the range of 0.1 to 1 mg/mL) is the most critical factor. nih.gov High dilution, or "pseudo-dilution" if performed on-resin, kinetically favors the intramolecular reaction over the intermolecular one. nih.gov
pH Control: The oxidation of thiols to a disulfide is most efficient at a slightly basic pH, typically between 8 and 9. lifetein.com This is because the thiolate anion (S-), which is more prevalent at basic pH, is the reactive species in the oxidation.
Oxidizing Agent: Various oxidizing systems can be employed. Air oxidation is a simple method but can be slow and require long reaction times. lifetein.com Other common reagents include potassium ferricyanide, hydrogen peroxide, or dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net
Solvent System: The reaction is usually carried out in aqueous buffers to mimic physiological conditions and ensure peptide solubility. Co-solvents may be added if the peptide has poor aqueous solubility.
The progress of the reaction is monitored by techniques like High-Performance Liquid Chromatography (HPLC) to determine the point of maximum monomer formation.
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Peptide Concentration | 0.1 - 1.0 mg/mL | Favors intramolecular cyclization, minimizes dimerization. |
| pH | 8.0 - 9.0 | Promotes formation of the reactive thiolate anion. |
| Oxidizing Agent | Air, K3[Fe(CN)6], H2O2, DMSO | Facilitates the oxidation of two thiol groups to a disulfide. |
| Solvent | Aqueous Buffer (e.g., ammonium (B1175870) bicarbonate) | Ensures peptide solubility and provides pH control. |
| Temperature | Room Temperature | Sufficient for reaction without promoting degradation. |
Besides the formation of oligomers, other side reactions can occur during the cyclization step. These include the oxidation of other sensitive amino acid residues like tyrosine or the formation of incorrect disulfide isomers if more than two cysteines were present. For D-Gln(7)-Terlipressin, the main challenge is preventing oligomerization.
The primary strategy to prevent side reactions is the strict control of the reaction conditions as outlined above, particularly high dilution. nih.gov Additionally, ensuring the complete removal of all thiol-containing scavengers (like EDT) from the cleavage cocktail is crucial, as their presence can interfere with the desired disulfide bond formation. The purity of the linear peptide precursor is also paramount; purification of the linear peptide by HPLC before the cyclization step can remove any byproducts from the synthesis that might complicate the oxidation reaction.
Compound Names
| Abbreviation/Name | Full Chemical Name |
|---|---|
| Acm | Acetamidomethyl |
| Boc | tert-Butoxycarbonyl |
| DCM | Dichloromethane |
| DIC/DIPCDI | N,N'-Diisopropylcarbodiimide |
| DMF | Dimethylformamide |
| DMSO | Dimethyl sulfoxide |
| EDT | 1,2-Ethanedithiol |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |
| HOBt | Hydroxybenzotriazole |
| tBu | tert-Butyl |
| TFA | Trifluoroacetic acid |
| TIS | Triisopropylsilane |
| Trt | Trityl (triphenylmethyl) |
Purification and Isolation Techniques
Following solid-phase peptide synthesis (SPPS), the crude peptide mixture contains the desired product along with a host of impurities, including deletion sequences, truncated peptides, and isomers such as D-Gln(7)-Terlipressin. The isolation and purification of the target peptide to a high degree of purity is a critical downstream step, typically achieved through a multi-step process involving chromatography, counter-ion exchange, and lyophilization.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for purifying synthetic peptides. google.comgoogle.com This technique separates the target peptide from impurities based on differences in their hydrophobicity. For Terlipressin (B549273) and its analogues, C18 columns are commonly employed. google.comgoogle.com
The process involves dissolving the crude peptide, typically as a TFA salt, in an aqueous acidic solution and injecting it onto the column. peptide.com A gradient elution is then performed using a two-solvent system: a polar mobile phase (Solvent A), often 0.1% TFA in water, and a less polar organic mobile phase (Solvent B), such as 0.1% TFA in acetonitrile. peptide.com By gradually increasing the concentration of Solvent B, components are eluted from the column in order of increasing hydrophobicity. Fractions are collected and analyzed, and those containing the peptide at the desired purity (often >98.5%) are pooled for further processing. google.com It is not uncommon for multiple HPLC steps to be required to achieve pharmaceutical-grade purity. google.com
Table 1: Typical Parameters for Preparative RP-HPLC Purification of Terlipressin Analogues
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Stationary Phase | C18 silica (B1680970) gel, 5-15 µm particle size | Provides a hydrophobic surface for separation. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidifies the mobile phase to ensure peptide protonation and acts as an ion-pairing agent. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Organic modifier that elutes the peptide from the column. |
| Gradient | Linear gradient, e.g., 0% to 60% B over 20-60 minutes | Gradually increases hydrophobicity of the mobile phase to resolve compounds with different polarities. peptide.com |
| Flow Rate | Dependent on column diameter | Optimized for maximum resolution and efficiency. |
| Detection | UV absorbance at 220-280 nm | Monitors the elution of peptides from the column. |
Counter-Ion Exchange Processes (e.g., TFA to Acetate)
Peptides purified by RP-HPLC are typically isolated as TFA salts due to the use of TFA in the mobile phase. nih.gov While effective for purification, the trifluoroacetate (B77799) counter-ion can be undesirable in final pharmaceutical formulations due to potential toxicity. peptide.comnih.gov Therefore, a counter-ion exchange step is often necessary to replace TFA with a more biocompatible ion, such as acetate (B1210297) or hydrochloride. google.comnih.gov
Several methods exist for this exchange:
Ion-Exchange Chromatography: This is a common method where the peptide TFA salt is dissolved in water and passed through a strong anion exchange resin that has been pre-conditioned with the desired counter-ion (e.g., acetate). peptide.com The resin captures the trifluoroacetate ions and releases the acetate ions, which then form a salt with the peptide. peptide.com
RP-HPLC-Based Exchange: An alternative method integrates the exchange into the final HPLC purification step. google.com After loading the peptide onto the RP-HPLC column, the column is washed extensively with an aqueous solution containing a salt of the desired counter-ion, such as ammonium acetate, at a controlled pH (e.g., pH > 6). google.comgoogle.com The peptide is then eluted using a mobile phase containing the acid of the desired counter-ion (e.g., acetic acid) instead of TFA. google.com
Lyophilization with a Stronger Acid: For exchange to hydrochloride, the peptide can be dissolved in a dilute solution of HCl (e.g., 100 mM) and then lyophilized. The volatile TFA is removed during the process, leaving the peptide hydrochloride salt. peptide.com However, these highly acidic conditions may risk degrading the peptide. bio-works.com
Lyophilization and Post-Purification Handling
Lyophilization, or freeze-drying, is the final step to isolate the purified peptide as a stable, dry powder. uk-peptides.com This process involves removing the solvent (primarily water) from the pooled, purified peptide solution through sublimation, which avoids the damaging effects of high-temperature evaporation. uk-peptides.compolito.it
The lyophilization cycle for peptides like Terlipressin is a carefully controlled, multi-stage process: google.comgoogle.com
Freezing: The aqueous peptide solution is frozen to a temperature well below its eutectic point, typically between -40°C and -50°C, to ensure complete solidification. google.comgoogle.com Staged or ramped cooling is often employed to control ice crystal formation. google.comgoogle.com
Primary Drying (Sublimation): The pressure in the chamber is reduced to a high vacuum, and the shelf temperature is slowly raised. This causes the frozen solvent to sublimate directly from a solid to a gas, removing the bulk of the water. uk-peptides.com
Secondary Drying (Desorption): The temperature is further increased to remove any residual, unfrozen water molecules that are adsorbed to the peptide, resulting in a final product with very low moisture content. uk-peptides.com
The resulting lyophilized cake is a stable form of the peptide, suitable for long-term storage and formulation. uk-peptides.com
Table 2: Example of a Staged Lyophilization Cycle for Terlipressin
| Stage | Step | Rate | Target Temperature | Pressure | Duration |
|---|---|---|---|---|---|
| Freezing | Initial Freeze | 0.8-1.0°C/min | -40°C to -50°C | Atmospheric | Variable |
| Annealing | 0.5-0.7°C/min | -8°C to -12°C | Atmospheric | Variable | |
| Final Freeze | 0.5-0.7°C/min | -40°C to -50°C | Atmospheric | Variable | |
| Primary Drying | Ramp 1 | 0.2-0.4°C/min | -12°C to -20°C | ~0.15 mbar | ~150 min |
| Ramp 2 | 0.02-0.17°C/min | -5°C to -10°C | ~0.15 mbar | ~660 min | |
| Secondary Drying | Final Ramp | ~0.4°C/min | 30°C | <0.01 mbar | ~800-900 min |
Data synthesized from patents describing Terlipressin lyophilization cycles. google.comgoogle.com
Analysis of Synthetic Byproducts and Impurity Profiles
The impurity profile of a synthetic peptide is a critical quality attribute. Impurities can arise from various stages of the synthesis and purification process. Common process-related impurities in Terlipressin synthesis include deletion sequences (where an amino acid is missing), truncated sequences, and products of side-chain reactions. peptide.com One of the most challenging types of impurities to control and separate are diastereomers, such as D-Gln(7)-Terlipressin.
Origin and Formation Mechanisms of D-Gln(7)-Terlipressin
The presence of D-Gln(7)-Terlipressin arises from the epimerization of the L-glutamine residue at position 7 during the synthesis process. nih.gov Epimerization is the change in configuration at a single stereogenic center, in this case, the α-carbon of the glutamine residue. This side reaction is problematic as the resulting D-isomer often has very similar physical properties to the desired L-isomer, making it difficult to remove by standard purification techniques. nih.gov
The primary mechanisms for this epimerization during SPPS are:
Activation-Induced Epimerization: During the coupling step, the carboxylic acid of the incoming Fmoc-L-Gln-OH is activated to facilitate peptide bond formation. This activation can lead to the formation of a symmetric intermediate, such as an oxazolone, which can be deprotonated and re-protonated at the α-carbon, leading to a loss of stereochemical integrity. nih.gov
Base-Catalyzed Epimerization: The repeated use of a base, typically piperidine, to remove the Fmoc protecting group can lead to the direct abstraction of the acidic α-proton of the amino acid residue. nih.gov Subsequent re-protonation can occur from either face, resulting in the formation of the D-epimer. This is particularly a risk for the activated residue during coupling and for the C-terminal residue of the growing peptide chain.
Mitigation Strategies for Undesired Isomer Formation
Controlling the formation of diastereomeric impurities like D-Gln(7)-Terlipressin is essential for producing a high-quality API. Several strategies can be employed during the synthesis to minimize epimerization:
Optimization of Coupling Conditions: The choice of coupling reagent and additives is crucial. Using reagents known to suppress racemization, such as combinations of carbodiimides with additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure, can significantly reduce the risk. researchgate.net
Base Selection and Concentration: Using hindered or less nucleophilic organic bases (e.g., collidine, diisopropylethylamine) during the coupling step can minimize α-proton abstraction. researchgate.net The concentration and exposure time to piperidine during Fmoc deprotection should also be optimized.
Temperature Control: Performing the critical coupling steps at reduced temperatures can lower the rate of epimerization relative to the rate of peptide bond formation. While microwave-assisted synthesis can accelerate coupling, it must be carefully controlled as higher temperatures can also increase racemization. researchgate.net
Use of Protected Amino Acid Derivatives: In some cases, specialized protecting groups can be used to shield the peptide backbone or specific side chains to prevent side reactions. For instance, backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt conformations that might be prone to side reactions. peptide.com
By implementing these mitigation strategies, the formation of undesired isomers can be minimized, leading to a purer crude product that is easier to purify to pharmaceutical standards.
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation / Synonym |
|---|---|
| Terlipressin | |
| D-Gln(7)-Terlipressin | |
| Trifluoroacetic Acid | TFA |
| Acetonitrile | ACN |
| 1-Hydroxybenzotriazole | HOBt |
| 2-Hydroxy-4-methoxybenzyl | Hmb |
| Diisopropylethylamine | DIPEA |
| Piperidine |
Large-Scale Synthesis Considerations for Related Peptides
The large-scale synthesis of peptides that are structurally related to D-Gln(7)-Terlipressin TFA Salt, such as other vasopressin analogs like Lypressin, presents a unique set of challenges and considerations that differ significantly from laboratory-scale production. The primary goal in industrial manufacturing is to produce a high-purity, therapeutically effective peptide in a cost-effective, scalable, and reproducible manner. The transition from synthesizing milligrams to kilograms of a complex peptide necessitates a thorough understanding of the process chemistry and the implementation of robust manufacturing strategies.
A critical aspect of large-scale SPPS is the management of impurities. During the repetitive cycles of amino acid coupling and deprotection, several side reactions can occur, leading to the formation of process-related impurities. These can include truncated sequences (resulting from incomplete coupling), deletion sequences (due to incomplete deprotection), and diastereomeric impurities arising from racemization of amino acids. daicelpharmastandards.comnih.gov Furthermore, side-chain modifying reactions and the formation of peptide-resin adducts can also contribute to the impurity profile. nih.gov The identification, characterization, and control of these impurities are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). daicelpharmastandards.comveeprho.com
Another significant consideration in the large-scale synthesis of vasopressin analogs is the formation of the intramolecular disulfide bridge. This structural feature is crucial for the biological activity of these peptides. nbinno.com The oxidative cyclization step to form this bond must be carefully controlled to ensure the correct pairing of cysteine residues and to minimize the formation of dimeric and oligomeric byproducts. nbinno.com
The purification of the crude peptide after cleavage from the resin is often the bottleneck in the manufacturing process. bachem.com High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying peptides to the high degree required for therapeutic use. nbinno.comsterlingpharmasolutions.com However, scaling up HPLC from the laboratory to an industrial scale presents challenges related to solvent consumption, column packing, and throughput. bachem.com To address these challenges, innovative purification technologies such as multi-column countercurrent solvent gradient purification (MCSGP) are being implemented to increase efficiency and reduce the environmental impact of large-scale purification. bachem.com
Process Analytical Technology (PAT) is increasingly being integrated into large-scale peptide manufacturing to monitor and control critical process parameters in real-time. acs.org Techniques like in-line Raman spectroscopy can be used to monitor the completion of coupling and deprotection steps, allowing for process adjustments that can improve yield and reduce impurity formation. acs.org
The table below summarizes some of the key considerations and challenges in the large-scale synthesis of peptides related to this compound, along with common mitigation strategies.
| Consideration | Key Challenges | Mitigation Strategies |
|---|---|---|
| Raw Material Sourcing and Quality | Variability in the quality of amino acid derivatives and resins can impact the final product purity and yield. | Stringent supplier qualification, robust incoming material testing, and well-defined raw material specifications. |
| Solid-Phase Peptide Synthesis (SPPS) Scale-Up | Ensuring efficient and complete coupling and deprotection reactions at a large scale. Managing heat transfer and mixing in large reaction vessels. | Optimization of coupling reagents and reaction times. Use of specialized large-scale peptide synthesizers with effective agitation and temperature control. Implementation of Process Analytical Technology (PAT) for real-time monitoring. acs.org |
| Impurity Profile Management | Formation of deletion sequences, truncated peptides, and racemized products. daicelpharmastandards.comnih.gov | Careful monitoring of reaction completeness. Use of high-purity reagents. Optimization of deprotection and coupling conditions. Thorough characterization of impurities. daicelpharmastandards.com |
| Disulfide Bond Formation | Ensuring correct regioselective formation of the intramolecular disulfide bridge and minimizing the formation of dimers and oligomers. nbinno.com | Optimization of oxidation conditions (e.g., choice of oxidizing agent, pH, concentration). Use of orthogonal protecting group strategies for cysteine residues. |
| Cleavage and Deprotection | Incomplete removal of protecting groups and cleavage from the resin can lead to impurities. Handling of hazardous reagents like trifluoroacetic acid (TFA) on a large scale. | Optimization of cleavage cocktail composition and reaction time. Implementation of appropriate safety protocols and engineering controls for handling hazardous materials. |
| Purification | High solvent consumption and low throughput of traditional batch HPLC. bachem.com Co-elution of closely related impurities. | Implementation of advanced purification techniques like multi-column countercurrent solvent gradient purification (MCSGP). bachem.com Development of optimized and robust HPLC methods. |
| Lyophilization and Salt Exchange | Ensuring a stable and consistent final product form. Controlling the final salt form (e.g., TFA salt to acetate salt). | Development of a robust lyophilization cycle. Implementation of efficient salt exchange procedures. |
Ultimately, the successful large-scale synthesis of peptides related to this compound hinges on a multidisciplinary approach that combines expertise in synthetic organic chemistry, process engineering, and analytical sciences. A thorough understanding of the synthetic process and potential pitfalls, coupled with the implementation of modern manufacturing technologies and stringent quality control, is essential to deliver these complex therapeutic peptides to the market. nbinno.combachem.com
Pharmacological Profile and Receptor Interaction Studies
Enzymatic Stability and Metabolism
No data available.
Further research and publication of studies specifically investigating D-Gln(7)-Terlipressin TFA Salt are necessary to elucidate its pharmacological characteristics.
In Vitro Stability in Biological Matrices (e.g., plasma, tissue homogenates)
Direct experimental data on the in vitro stability of this compound in biological matrices such as plasma or tissue homogenates are not available in peer-reviewed literature. However, the stability of this analogue can be hypothesized based on the known behavior of its parent compound, Terlipressin (B549273), and the general principles of D-amino acid substitution in peptides.
Terlipressin itself is designed as a prodrug with a longer half-life than the native vasopressin. Its stability in plasma is relatively low, as it is designed to be enzymatically cleaved by peptidases to release the active metabolite, lypressin. The N-terminal glycyl residues are sequentially cleaved to activate the molecule.
The substitution of the L-glutamine at position 7 with its D-enantiomer, D-glutamine, is expected to significantly alter its stability profile. Proteolytic enzymes, which are chiral, generally exhibit high specificity for L-amino acid residues. The presence of a D-amino acid at the cleavage site can sterically hinder the enzyme's ability to bind and cleave the peptide bond. This modification is a well-established strategy to enhance the resistance of peptides to proteolytic degradation. Therefore, it is anticipated that D-Gln(7)-Terlipressin would exhibit greater stability in plasma and tissue homogenates compared to the parent Terlipressin molecule.
Table 1: Predicted Comparative Stability of Terlipressin and D-Gln(7)-Terlipressin in Biological Matrices
| Compound | Predicted Stability in Plasma | Rationale |
| Terlipressin | Low | Susceptible to cleavage by peptidases, leading to the release of lypressin. |
| D-Gln(7)-Terlipressin | High | The D-Gln at position 7 is expected to confer resistance to proteolytic degradation. |
Identification of Potential Metabolites and Degradation Pathways
Specific metabolic studies for this compound have not been reported. The metabolic pathway of the parent compound, Terlipressin, involves the enzymatic cleavage of the N-terminal triglycyl moiety by peptidases, which results in the release of the active metabolite, lypressin. Lypressin itself is then further degraded by various peptidases in different tissues.
For D-Gln(7)-Terlipressin, the degradation pathway is likely to be altered due to the presence of the D-glutamine residue. While the initial cleavage of the N-terminal glycines may still occur, the subsequent degradation of the core peptide ring structure could be significantly slower. The peptide bond adjacent to the D-Gln residue would be resistant to cleavage by most endogenous proteases.
Potential metabolites would likely include fragments resulting from the cleavage of the N-terminal glycine residues, similar to Terlipressin. However, the core peptide containing the D-Gln residue would be expected to persist for a longer duration. The primary degradation pathway would likely still involve peptidases, but the rate and pattern of degradation would differ from that of Terlipressin.
Influence of D-Glutamine Substitution on Proteolytic Stability
The substitution of an L-amino acid with its D-enantiomer is a widely recognized strategy for enhancing the proteolytic stability of peptides. Proteases are chiral enzymes that recognize the specific stereochemistry of L-amino acids. The introduction of a D-amino acid disrupts this recognition, thereby inhibiting enzymatic cleavage at or near the site of substitution.
In the case of D-Gln(7)-Terlipressin, the replacement of L-glutamine with D-glutamine at position 7 is predicted to confer significant resistance to degradation by various proteases present in biological fluids and tissues. This increased stability would likely lead to a longer plasma half-life of the intact molecule compared to Terlipressin. While Terlipressin is designed to be a prodrug that is activated by enzymatic cleavage, the enhanced stability of the D-Gln(7) analogue might alter its pharmacological profile, potentially leading to a more sustained, low-level release of any active metabolites, or acting as a less efficient prodrug.
Table 2: Predicted Influence of D-Gln Substitution on Proteolytic Stability
| Peptide | Amino Acid at Position 7 | Predicted Susceptibility to Proteolysis | Expected Half-Life |
| Terlipressin | L-Glutamine | High | Shorter |
| D-Gln(7)-Terlipressin | D-Glutamine | Low | Longer |
Theoretical Mechanisms of Action and Signal Transduction Pathways
The mechanism of action of this compound has not been directly investigated. However, it is expected to be similar to that of Terlipressin, acting as an agonist at vasopressin receptors. Terlipressin exhibits a higher selectivity for the vasopressin V1 receptor compared to the V2 receptor.
Upon binding to the V1 receptor, which is a G protein-coupled receptor (GPCR), it is anticipated that D-Gln(7)-Terlipressin would activate the Gq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This cascade of events ultimately leads to the phosphorylation of various downstream proteins, resulting in smooth muscle contraction and vasoconstriction.
The substitution at position 7 is not in the primary binding domain for the vasopressin receptors (which involves residues at positions 2, 3, and 8). Therefore, it is plausible that D-Gln(7)-Terlipressin retains affinity for the V1 receptor. However, the altered conformation due to the D-amino acid could potentially modify the binding affinity and efficacy compared to the native peptide.
Preclinical and in Vitro Biological Evaluation
Cellular Assays
Investigation of Cell Growth and Protein Synthesis Modulation (considering TFA effects)
Currently, there is a lack of specific published research investigating the direct effects of D-Gln(7)-Terlipressin TFA Salt on cell growth and protein synthesis in cellular assays. The biological activities of Terlipressin (B549273) are primarily understood through its conversion to the active metabolite, lysine (B10760008) vasopressin, and its subsequent interaction with vasopressin receptors. This interaction triggers intracellular signaling cascades that are predominantly associated with vasoconstriction and fluid homeostasis, rather than direct modulation of cell proliferation or global protein synthesis.
The influence of the trifluoroacetic acid (TFA) salt form on these cellular processes has also not been specifically elucidated in the available literature. While TFA is commonly used as a counter-ion for synthetic peptides and is generally considered biologically inert at low concentrations, its potential to modulate cellular behavior, particularly in sensitive in vitro systems, would require dedicated investigation.
Effects on Vasoconstriction and Splanchnic Circulation Models (In Vitro)
The vasoconstrictive properties of Terlipressin, the parent compound of D-Gln(7)-Terlipressin, have been characterized in in vitro models, providing insight into its mechanism of action on the splanchnic circulation. Terlipressin acts as a prodrug, being enzymatically cleaved to the biologically active lysine vasopressin. Lysine vasopressin then exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2). The vasoconstrictive effects are primarily mediated through the V1a receptors located on vascular smooth muscle cells.
An in vitro study on isolated, perfused mesenteric arteries from portal hypertensive rats demonstrated that while Terlipressin itself did not produce direct pressor responses up to high concentrations, it was able to ameliorate the hyporesponsiveness of these vessels to the α-adrenoceptor agonist methoxamine. nih.gov This suggests an indirect mechanism by which Terlipressin can restore vascular tone in the splanchnic circulation.
Further in vitro research has delved into the binding and functional activity of Terlipressin and its active metabolite at vasopressin receptors. These studies have shown that Terlipressin has a significantly lower binding affinity for V1 and V2 receptors compared to lysine vasopressin and arginine vasopressin. nih.govresearchgate.net However, Terlipressin displays a degree of selectivity for the V1 receptor over the V2 receptor. researchgate.net Functionally, Terlipressin acts as a partial agonist at V1 receptors and a full agonist at V2 receptors. nih.gov The sustained vasoconstrictor effect observed in vivo is largely attributed to the slow conversion of Terlipressin to the potent V1 receptor agonist, lysine vasopressin. nih.gov
Table 1: In Vitro Receptor Binding and Functional Activity of Terlipressin
| Parameter | V1 Receptor | V2 Receptor | Reference |
|---|---|---|---|
| Binding Affinity | Lower than lysine vasopressin | Lower than lysine vasopressin | nih.govresearchgate.net |
| Receptor Selectivity | Preferential for V1 | Lower affinity | researchgate.net |
| Functional Activity | Partial Agonist | Full Agonist | nih.gov |
In Vivo Pharmacological Studies in Animal Models
Hemodynamic Effects (e.g., Mean Arterial Pressure) in Rodent Models
Studies in rodent models have consistently demonstrated the potent hemodynamic effects of Terlipressin, primarily characterized by a significant increase in mean arterial pressure (MAP). In a study utilizing fluid-challenged endotoxic rats, a model of septic shock, low-dose Terlipressin significantly increased MAP compared to the control group that received fluid resuscitation alone. nih.gov This pressor effect is a direct consequence of the systemic vasoconstriction induced by the activation of V1a receptors.
The increase in systemic vascular resistance is a hallmark of Terlipressin's pharmacological action. This effect is particularly pronounced in the splanchnic circulation, leading to a redistribution of blood flow and an increase in effective arterial blood volume.
Table 2: Hemodynamic Effects of Terlipressin in Endotoxic Rats
| Treatment Group | Mean Arterial Pressure (MAP) | Reference |
|---|---|---|
| LPS + Fluid Challenge | Maintained >90 mm Hg (target) | nih.gov |
| LPS + Fluid Challenge + Terlipressin | Significantly increased vs. fluid challenge alone (p < .05) | nih.gov |
Renal Physiological Parameters (e.g., diuresis, sodium excretion)
The effects of Terlipressin on renal physiological parameters are complex and appear to be context-dependent. In a study involving patients with hepatorenal syndrome, Terlipressin administration did not lead to a significant change in urinary sodium concentration or excretion. nih.gov However, it did result in a significant increase in creatinine (B1669602) clearance and urine output. nih.gov
The mechanism behind these renal effects is thought to be multifactorial. By causing splanchnic vasoconstriction, Terlipressin reduces blood pooling in this vascular bed, which in turn increases the effective circulating blood volume and improves renal perfusion. researchgate.net This can lead to an improvement in glomerular filtration rate and, consequently, urine output. The lack of a significant effect on sodium excretion in some studies may be due to the complex interplay of systemic hemodynamics and intrarenal regulatory mechanisms.
Portal Pressure Modulation Studies
A key therapeutic effect of Terlipressin is its ability to reduce portal pressure. This is primarily achieved through its potent vasoconstrictive effect on the splanchnic circulation, which reduces blood flow into the portal venous system. nih.govnih.gov This reduction in portal inflow directly leads to a decrease in the pressure within the portal vein and its tributaries.
The mechanism involves the activation of V1a receptors on the smooth muscle cells of the splanchnic arterioles, leading to their constriction. This action effectively reduces the amount of blood entering the portal system, thereby alleviating portal hypertension. nih.gov This effect has been demonstrated in various animal models and is a cornerstone of the therapeutic use of Terlipressin in conditions such as variceal bleeding.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Terlipressin |
| Lysine vasopressin |
| Arginine vasopressin |
Impact of D-Gln(7)-Terlipressin on Organ-Specific Responses (e.g., liver, kidney)
Based on the pharmacology of Terlipressin, its analogue D-Gln(7)-Terlipressin is anticipated to exert significant effects on the liver and kidneys, primarily through splanchnic vasoconstriction and subsequent improvement in systemic hemodynamics.
Liver: Terlipressin acts as a potent V1 receptor agonist in the splanchnic vascular bed, leading to vasoconstriction and a reduction in portal venous blood flow. nih.govlitfl.com This action is crucial in conditions of portal hypertension, a common complication of advanced liver disease. dovepress.comresearchgate.net Preclinical studies in rodent models of cirrhosis have demonstrated that Terlipressin significantly reduces portal venous flow. nih.gov However, in cirrhotic subjects, this reduction in portal flow is not always compensated by the hepatic arterial buffer response (a mechanism where the hepatic artery dilates to maintain total liver blood flow), leading to a potential reduction in total liver perfusion. nih.gov The primary therapeutic goal in the liver is the reduction of portal pressure, which alleviates complications like variceal bleeding. litfl.comnih.govuochb.cz
Kidney: The effects of Terlipressin on the kidney are largely secondary to its systemic and splanchnic hemodynamic effects. In conditions like hepatorenal syndrome (HRS), which is characterized by severe renal dysfunction in patients with advanced liver disease, splanchnic vasodilation leads to a reduced effective arterial blood volume and severe renal vasoconstriction. nih.govfda.gov
Terlipressin counteracts this by:
Increasing systemic vascular resistance and mean arterial pressure (MAP) , which helps to improve renal perfusion pressure. researchgate.netnih.gov
Redirecting blood volume from the splanchnchnic circulation to the systemic circulation, thus increasing the effective arterial volume. researchgate.net
Suppressing the renin-angiotensin-aldosterone system (RAAS) , which is pathologically activated in cirrhosis and contributes to renal vasoconstriction. nih.govnih.gov
Preclinical and clinical studies have shown that Terlipressin administration can lead to improved renal function, evidenced by increased creatinine clearance, increased urine output, and a decrease in serum creatinine levels. nih.govnih.govresearchgate.netfda.gov The FDA has approved Terlipressin to improve kidney function in adults with hepatorenal syndrome who experience a rapid reduction in kidney function. fda.govfda.gov
| Organ | Preclinical Response to Terlipressin | Key Mechanism |
| Liver | Reduction in portal venous blood flow and portal pressure. nih.govdovepress.com | V1a receptor-mediated splanchnic vasoconstriction. nih.gov |
| Potential reduction in total liver blood flow in cirrhotic models. nih.gov | Failure of the hepatic arterial buffer response. nih.gov | |
| Kidney | Improved renal blood flow and glomerular filtration rate. researchgate.net | Increased mean arterial pressure and effective circulatory volume. researchgate.netnih.gov |
| Increased urine output and sodium excretion. nih.govresearchgate.net | Suppression of the renin-angiotensin-aldosterone system. nih.govnih.gov |
Comparative Studies with Terlipressin and its Active Metabolite, Lysine Vasopressin (LVP)
Terlipressin (triglycyl-lysine-vasopressin) is a prodrug that is enzymatically converted in the body to its active metabolite, lysine vasopressin (LVP). derangedphysiology.comnih.govguidetopharmacology.orgdrugbank.com This conversion, mediated by endothelial peptidases, results in a slow release and prolonged duration of action for LVP compared to direct administration of vasopressin analogues. pharmain.com
Pharmacokinetics: The fundamental difference lies in their pharmacokinetic profiles. Terlipressin itself has a shorter half-life (around 50 minutes), but its metabolic conversion leads to sustained therapeutic levels of LVP, giving Terlipressin an effective half-life of approximately 6 hours. nih.govpharmain.com In contrast, vasopressin analogues like arginine vasopressin (AVP), which is structurally very similar to LVP, have a very short half-life of less than 20 minutes. nih.govresearchgate.net
Receptor Affinity and Activity: Both Terlipressin and LVP act on vasopressin receptors (V1 and V2), but with different affinities and potencies.
LVP is a full agonist at both V1 and V2 receptors. researchgate.net
Terlipressin itself has a much lower binding affinity for V1 and V2 receptors compared to LVP. researchgate.net It acts as a partial agonist at the V1 receptor and a full agonist at the V2 receptor. researchgate.net
Studies have shown that LVP and Terlipressin have a greater selectivity for V1 receptors over V2 receptors. derangedphysiology.comdrugbank.comresearchgate.netresearchgate.net This V1 selectivity is responsible for the desired vasoconstrictive effects, while the V2 effects are primarily antidiuretic. nih.gov
The in vivo response to Terlipressin administration is therefore a composite of the partial agonist activity of the parent drug and the more potent, full agonist activity of its slowly generated metabolite, LVP. researchgate.net
| Feature | Terlipressin | Lysine Vasopressin (LVP) |
| Type | Prodrug. guidetopharmacology.orgdrugbank.com | Active Metabolite. derangedphysiology.comguidetopharmacology.org |
| Effective Half-life | ~6 hours. nih.gov | Short (<20 minutes for similar vasopressins). researchgate.net |
| Mechanism | Slowly converted to LVP by peptidases. pharmain.com | Direct action on vasopressin receptors. researchgate.net |
| Receptor Affinity | Low affinity for V1 and V2 receptors. researchgate.net | High affinity for V1 and V2 receptors. researchgate.netresearchgate.net |
| Receptor Activity | Partial agonist at V1, full agonist at V2. researchgate.net | Full agonist at V1 and V2. researchgate.net |
| V1:V2 Selectivity | Higher selectivity for V1. drugbank.comresearchgate.net | Higher selectivity for V1. derangedphysiology.comresearchgate.net |
Impact of Trifluoroacetate (B77799) Counterion on Biological Outcomes in Preclinical Models
Synthetic peptides produced via solid-phase peptide synthesis are commonly purified using reversed-phase high-performance liquid chromatography (HPLC), which uses trifluoroacetic acid (TFA) in the mobile phase. genscript.comrsc.orgnih.gov This process results in the final peptide product being isolated as a TFA salt. While often considered inert, the trifluoroacetate counterion can have direct biological effects and interfere with experimental results. genscript.comrsc.org
Cellular Effects: Residual TFA in peptide preparations can cause unpredictable results in cell-based assays.
Inhibition of Cell Proliferation: Studies have shown that TFA, even at low concentrations (10⁻⁸ to 10⁻⁷ M), can reduce cell numbers and inhibit the proliferation of various cell types, including osteoblasts and chondrocytes. nih.gov This can lead to the misinterpretation of a peptide's biological activity, potentially masking a proliferative effect or wrongly suggesting an anti-proliferative one. nih.gov
Variable Effects: The impact of TFA can be inconsistent, with some reports showing it inhibits cell growth at nanomolar levels while others suggest it can promote cell growth at higher millimolar concentrations. genscript.com
Physicochemical and Structural Interference: The TFA counterion can also affect the physicochemical properties of the peptide.
pH Alteration: TFA can lower the pH of a peptide solution, which may alter the conditions of subsequent biological assays. genscript.com
Structural Changes: Counterions can influence the secondary structure of peptides by affecting hydrogen-bonding networks. genscript.com TFA has been noted to interfere with structural analysis by Fourier-transform infrared (FTIR) spectroscopy due to a strong absorbance band that overlaps with the peptide's amide I band. genscript.com
Due to these potential interferences, it is often recommended that for biological assessments, peptides should be converted to a more biologically equivalent salt, such as hydrochloride or acetate (B1210297), to ensure that the observed effects are attributable to the peptide itself and not the counterion. genscript.comnih.gov
Analytical Method Development and Impurity Profiling
Development of Chromatographic Methods for Separation and Quantification
Chromatographic techniques are central to the analytical workflow for peptide therapeutics, providing the means to assess purity and resolve complex mixtures of related substances.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for determining the purity of Terlipressin (B549273) and its analogs. These methods are capable of separating the main peptide from process-related impurities and degradation products. researchgate.net The development of a stability-indicating HPLC method is crucial, which involves subjecting the peptide to stress conditions such as acid, base, oxidation, heat, and light to ensure that all potential degradation products can be resolved from the main peak.
Method development for D-Gln(7)-Terlipressin typically involves optimizing several key parameters to achieve adequate separation. C18 columns are commonly used as the stationary phase. ijpsjournal.com The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as potassium phosphate or a dilute acid like trifluoroacetic acid) to control pH and improve peak shape. ijpsjournal.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve impurities with different hydrophobicities. nih.govgoogle.com Detection is typically performed using a UV detector at a wavelength where the peptide bonds absorb, commonly around 210-225 nm or 280 nm. ijpsjournal.comnih.gov
Validation of the HPLC method is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness to ensure the method is reliable for its intended purpose. ijpsjournal.com
Table 1: Example RP-HPLC Conditions for Terlipressin Purity Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) ijpsjournal.com | Reversed-phase C18 (250 x 4.6 mm, 5 µm) | XSelect® CSH™ C18 (150 x 4.6 mm, 2.5 µm) nih.gov |
| Mobile Phase A | Methanol ijpsjournal.com | Monobasic potassium phosphate solution (pH 3.5) | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile ijpsjournal.com | Acetonitrile | 0.1% Formic acid in acetonitrile |
| Mode | Isocratic (30:70 v/v) ijpsjournal.com | Isocratic (65:35 v/v) | Gradient nih.gov |
| Flow Rate | 1.0 mL/min ijpsjournal.com | 1.5 mL/min | 1.0 mL/min nih.gov |
| Detection | 225 nm ijpsjournal.com | 280 nm | 210 nm nih.gov |
| Retention Time | Not specified | ~10.05 min | Not specified |
Controlling the stereochemical integrity of a peptide is critical, as diastereomers can have different biological activities and safety profiles. researchgate.netpolypeptide.com The presence of D-Gln at position 7 instead of the natural L-Gln makes D-Gln(7)-Terlipressin a specific diastereomer of Terlipressin. Analytical methods must be able to confirm the correct stereochemistry and quantify any potential epimerization, where the D-Gln might convert to L-Gln, or vice versa if starting from L-Gln.
Direct analysis of peptide diastereomers can be challenging. polypeptide.com Chiral chromatography is the definitive method for separating enantiomers and diastereomers. Several types of chiral stationary phases (CSPs) are suitable for the separation of underivatized amino acids and small peptides. chiraltech.comchromatographytoday.com These include:
Crown Ether-Based CSPs: These are particularly effective for separating amino acids and compounds with primary amine groups. chromatographyonline.commdpi.com
Macrocyclic Glycopeptide-Based CSPs: Antibiotics like teicoplanin are bonded to silica (B1680970) and can separate a wide range of chiral molecules, including underivatized amino acids. chromatographytoday.com
Zwitterionic Ion-Exchange CSPs: These are based on cinchona alkaloids and are versatile for the chiral analysis of free amino acids and small peptides. chiraltech.com
Developing a chiral HPLC method for D-Gln(7)-Terlipressin would involve screening various CSPs and mobile phase compositions to achieve separation from the L-Gln(7)-Terlipressin diastereomer. chiraltech.com An alternative, indirect approach involves hydrolyzing the peptide into its constituent amino acids, followed by chiral analysis of the resulting glutamine. figshare.com
Table 2: Potential Chiral Stationary Phases (CSPs) for Stereoisomeric Purity Analysis
| CSP Type | Selector Example | Principle of Separation | Typical Analytes |
|---|---|---|---|
| Crown Ether | (18-crown-6)-tetracarboxylic acid chromatographyonline.com | Inclusion complexation with protonated primary amines. | Underivatized D/L-amino acids. chromatographyonline.commdpi.com |
| Macrocyclic Glycopeptide | Teicoplanin | Multiple interactions including hydrogen bonding, ionic, and steric interactions. | Underivatized amino acids, polar and ionic compounds. chromatographytoday.com |
| Zwitterionic Ion-Exchange | Quinine/Quinidine derivatives chiraltech.com | Combines weak anionic and strong cationic interaction sites. | Free amino acids, small peptides, and other amphoteric compounds. chiraltech.com |
Mass Spectrometry for Identification and Quantification of Related Substances
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural characterization and quantification of peptide impurities. daicelpharmastandards.comthermofisher.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of the parent peptide and its impurities. researchgate.netresearchgate.net This capability allows for the confident identification of unknown substances by distinguishing between compounds with the same nominal mass but different elemental formulas. For D-Gln(7)-Terlipressin, HRMS can confirm the molecular weight and help identify impurities arising from modifications such as deamidation, oxidation, truncation, or incomplete deprotection, each of which results in a specific mass shift. nih.gov Modern HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers are frequently used for this purpose. sannova.net
Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of the peptide and to pinpoint the location of any modifications. nih.gov In an MS/MS experiment, the ion of a specific impurity is isolated and then fragmented. The resulting fragmentation pattern provides information about the peptide's sequence. By comparing the fragmentation spectrum of an impurity to that of the main D-Gln(7)-Terlipressin peptide, the exact nature and location of the chemical modification can be elucidated. nih.gov This is essential for characterizing process-related impurities and degradation products, such as identifying which specific asparagine or glutamine residue has undergone deamidation. nih.gov
Strategies for Impurity Control and Characterization
A robust impurity control strategy is essential throughout the manufacturing process of D-Gln(7)-Terlipressin to ensure the final product's safety and efficacy. This strategy encompasses controlling raw materials, optimizing the synthesis process, and implementing thorough purification and analysis.
Sources of Impurities:
Solid-Phase Peptide Synthesis (SPPS): The multi-step nature of SPPS can introduce several types of impurities, including deletion sequences (from incomplete coupling), insertion sequences (from impure amino acid derivatives), and racemization, which can lead to the formation of other diastereomers. researchgate.netnih.gov Incomplete removal of protecting groups from amino acid side chains can also result in peptide-adduct impurities. nih.gov
Degradation: Peptides can degrade during synthesis, purification, or storage. Common degradation pathways include oxidation (especially of methionine or cysteine residues), deamidation of asparagine and glutamine, and hydrolysis of the peptide backbone. nih.govnih.gov
Control and Characterization Strategies:
Raw Material Control: High-purity, well-characterized amino acid derivatives and reagents are used to minimize the introduction of impurities at the start of the synthesis. polypeptide.com
Process Optimization: Synthesis and cleavage conditions are carefully optimized to minimize side reactions like racemization and deamidation. polypeptide.com
Purification: Crude peptides are purified, typically using preparative RP-HPLC, to remove most impurities. The purification process must be developed to effectively separate challenging impurities like diastereomers. polypeptide.comdaicelpharmastandards.com A multi-step purification process might be employed, using different chromatographic principles (e.g., reversed-phase followed by ion-exchange) for enhanced separation. google.com
Comprehensive Analysis: A suite of orthogonal analytical techniques, primarily RP-HPLC for purity and LC-HRMS for identification, is used to build a comprehensive impurity profile. daicelpharmastandards.com
Reference Standards: Where possible, potential impurities are synthesized and characterized to serve as reference standards for method validation and routine quality control testing.
By implementing these strategies, the level of impurities in the final D-Gln(7)-Terlipressin TFA Salt product can be effectively controlled and monitored, ensuring a high-quality pharmaceutical ingredient.
Analytical Thresholds for Peptide Impurities
The control of impurities in peptide drug substances is a critical quality attribute. While synthetic peptides are explicitly excluded from the scope of the ICH Q3A guideline, "Impurities in New Drug Substances," the principles and thresholds it outlines are often considered a starting point by regulatory agencies. dlrcgroup.compolypeptide.comusp.org The European Medicines Agency (EMA) has confirmed that the limits defined in ICH Q3A are not directly applicable to synthetic peptides; instead, specific thresholds are provided in the Ph. Eur. general monograph 'Substances for Pharmaceutical Use'. dlrcgroup.com
For context, the ICH Q3A guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. ich.orgfda.gov
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table summarizes the thresholds for reporting, identification, and qualification of impurities in new drug substances as outlined in the ICH Q3A guideline. ich.orgfda.gov
For synthetic peptides, regulatory expectations require that any impurity present at a level greater than the reporting threshold be reported. ich.org The impurity profile of batches intended for marketing must be compared to those used during clinical and toxicological studies. polypeptide.comfda.gov Any degradation product observed during stability studies that exceeds the identification threshold should be identified. fda.gov Due to the complexity of peptide impurity profiles, analytical development may necessitate the use of multiple combined methods and a careful evaluation of the mass balance. dlrcgroup.com
Traceability and Reference Standards
Achieving accurate and comparable measurements for peptide analysis relies on measurement traceability to established reference standards. researchgate.net Well-characterized reference standards are essential for validating the identity, purity, potency, and strength of peptide active pharmaceutical ingredients (APIs) and their impurities. nih.govpharmaffiliates.comusp.org These standards serve as benchmarks in pharmacopeial and other official testing procedures. nih.gov
The establishment of a peptide reference standard is a rigorous process involving:
Comprehensive Characterization : The reference material must be fully characterized to unequivocally confirm its identity and purity. polypeptide.com This includes assessing its primary, secondary, tertiary, and quaternary structure where applicable. dlrcgroup.com Techniques like mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and chromatography are employed for identity testing. nih.gov
Purity Value Assignment : The purity of a reference standard is often assigned using a mass balance approach, which involves summing the contents of the peptide, water, residual solvents, and counterions. researchgate.netnih.gov A two-step process may be used where a quantitative value is first assigned to a bulk peptide material, which is then used as a standard to assign a final value to the vialed reference material. nih.gov
Pharmacopeial Standards : Organizations like the United States Pharmacopeia (USP) provide highly characterized API and impurity reference standards. usp.org For terlipressin, various pharmacopeial and non-pharmacopeial impurity standards are available, which are crucial for method development, quality control, and stability studies. pharmaffiliates.comveeprho.compharmaffiliates.comsynzeal.com These standards help ensure the consistency and quality of the final drug substance. polypeptide.compharmaffiliates.com
Quantification and Mitigation of Residual Trifluoroacetate (B77799)
Trifluoroacetic acid (TFA) is extensively used in the manufacturing of synthetic peptides. It serves as a cleavage agent to release the synthesized peptide from the solid-phase resin and as an ion-pairing reagent during reversed-phase high-performance liquid chromatography (RP-HPLC) purification. thermofisher.commdpi.comhw.ac.uk Consequently, the final lyophilized peptide product, such as D-Gln(7)-Terlipressin, is typically obtained as a TFA salt. mdpi.comnih.gov Because residual TFA can be toxic and can interfere with biological assays and physicochemical characterization, its quantification and removal are critical steps. mdpi.comnih.govlcms.cz The weight of the TFA counterion can significantly affect the net peptide content, making its quantification essential for accurate peptide measurement. shimadzu.com
Methods for Counterion Analysis
Several analytical techniques are employed for the detection and quantification of residual trifluoroacetate in peptide preparations. The selection of a method depends on the required sensitivity, simplicity, and the sample matrix.
Ion Chromatography (IC) : IC is a widely used and advantageous method due to its sensitivity, simplicity, and potential for automation. thermofisher.comresearchgate.net Suppressed conductivity detection allows for the sensitive determination of TFA, fluoride, and acetate (B1210297) at mg/L levels with minimal sample preparation. thermofisher.comnih.gov High-capacity anion-exchange columns can effectively separate trace TFA from an excess of other anions like chloride and phosphate. lcms.czresearchgate.net
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC coupled with an Evaporative Light-Scattering Detector (ELSD) is another validated method for TFA quantification. mdpi.comresearchgate.net Mixed-mode chromatography with ELSD has also been developed for the simultaneous quantification of various counterions in peptides and APIs. hw.ac.uk
Nuclear Magnetic Resonance (¹⁹F-NMR) : As fluorine is not naturally abundant in peptides, ¹⁹F-NMR provides a highly specific and quantitative method for determining TFA content. mdpi.comresearchgate.net
Fourier-Transform Infrared Spectroscopy (FT-IR) : This technique can also be used for the detection and quantification of residual TFA. mdpi.comresearchgate.net
| Analytical Method | Principle | Advantages | Considerations |
|---|---|---|---|
| Ion Chromatography (IC) | Anion-exchange separation with conductivity detection. thermofisher.com | High sensitivity, simple, can be automated, separates multiple anions. thermofisher.comnih.gov | Requires specialized IC system. |
| HPLC-ELSD | Reversed-phase or mixed-mode separation with evaporative light scattering detection. hw.ac.uk | Applicable to a wide range of counterions. hw.ac.uk | Detector response can be non-linear. |
| ¹⁹F-NMR Spectroscopy | Quantification based on the unique fluorine signal. mdpi.com | Highly specific and quantitative. mdpi.com | Requires access to an NMR spectrometer. |
| FT-IR Spectroscopy | Detection based on characteristic vibrational frequencies of TFA. mdpi.com | Can be used to monitor TFA removal. nih.gov | Potential for overlapping bands with the peptide's amide I signal. genscript.com |
This table provides a comparative overview of common analytical methods used for the quantification of trifluoroacetate (TFA) in peptide samples.
Mitigation of TFA involves replacing it with a more biologically compatible counterion, such as chloride or acetate. lifetein.com This is typically achieved through procedures like repeated lyophilization from hydrochloric acid (HCl) solution or through ion-exchange chromatography. nih.govlifetein.com
Impact of TFA on Analytical Results and Interpretation
The presence of residual TFA can significantly affect analytical results and their interpretation, influencing both the physicochemical characterization and the quantification of the peptide.
Liquid Chromatography-Mass Spectrometry (LC-MS) : TFA is known to cause significant ion suppression in electrospray ionization MS, which dramatically reduces sensitivity. nih.gov It forms strong ion pairs with the peptide's basic groups in the gas phase, suppressing their ionization. Therefore, using TFA-free mobile phases is often necessary to achieve maximum sensitivity in LC-MS analyses.
Spectroscopic Methods : In Fourier-transform infrared (FTIR) spectroscopy, TFA has a strong absorbance band around 1670 cm⁻¹, which overlaps with the amide I band of peptides (1600–1700 cm⁻¹), complicating the analysis of the peptide's secondary structure. genscript.com Similarly, the presence of TFA can influence circular dichroism (CD) spectra, potentially inducing a slight increase in helical structures. nih.govgenscript.com
Chromatographic Behavior : As a strong ion-pairing agent in RP-HPLC, TFA interacts with positively charged groups on the peptide, increasing its retention time and apparent lipophilicity. mdpi.com This interaction can mask small differences in peptide retention, potentially affecting the resolution and accuracy of impurity profiling. The concentration of TFA in the mobile phase can also impact the conformation of peptides, leading to changes in their retention times. nih.gov
Net Peptide Content : The presence of the TFA counterion adds to the total mass of the lyophilized peptide powder. hw.ac.uk Failing to account for the mass of TFA, which can reduce the actual peptide content by 5% to 25%, leads to an overestimation of the peptide concentration in solution and inaccuracies in subsequent assays. pepdd.com
Therefore, the accurate quantification and, where necessary, removal or replacement of TFA is crucial for obtaining reliable and interpretable analytical data for this compound. mdpi.comlifetein.com
Structure Activity Relationship Sar and Peptide Design Principles Applied to D Gln 7 Terlipressin
Role of D-Amino Acids in Peptide Bioactivity and Stability
The incorporation of non-proteinogenic amino acids, particularly D-amino acids, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. D-amino acids, being the enantiomers of the naturally occurring L-amino acids, introduce significant changes to a peptide's physicochemical and biological properties. nih.govrsc.orgnih.gov
A primary limitation for the therapeutic use of peptides is their rapid degradation by proteases in the body, which are stereospecific for L-amino acid substrates. nih.gov The introduction of a D-amino acid at a specific position in a peptide sequence renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases. nih.govnih.govnih.govmdpi.com This enhanced enzymatic stability leads to a longer plasma half-life and prolonged biological activity. nih.govfrontiersin.org For a molecule like D-Gln(7)-Terlipressin, the substitution of L-glutamine with D-glutamine at position 7 within the cyclic core of the molecule is expected to significantly increase its resistance to enzymatic hydrolysis compared to the native L-congener. mdpi.com This strategy is particularly effective as it protects the core structure from endopeptidases that might otherwise recognize and cleave the ring.
| Peptide Analogue | Amino Acid at Position 7 | Susceptibility to Proteases | Expected In Vivo Half-Life |
|---|---|---|---|
| Terlipressin (B549273) Parent Peptide | L-Glutamine | High | Short |
| D-Gln(7)-Terlipressin | D-Glutamine | Low to Negligible | Significantly Extended |
The substitution of an L-amino acid with its D-enantiomer can profoundly alter the peptide's three-dimensional structure. nih.govnih.gov While L-amino acids naturally favor right-handed α-helical structures and extended β-sheet conformations, the introduction of a D-amino acid can disrupt these structures or induce specific local conformations, such as β-turns. rsc.orgresearchgate.net This conformational change directly impacts how the peptide interacts with its target receptor. rsc.org
In the context of D-Gln(7)-Terlipressin, replacing L-Gln with D-Gln alters the geometry of the peptide's cyclic backbone. This modification can change the orientation of critical side chains that are responsible for receptor recognition and binding at vasopressin receptors (V1 and V2). nih.govderangedphysiology.com The altered conformation may lead to several outcomes:
Enhanced Binding Affinity: The new conformation might fit more snugly into the receptor's binding pocket, leading to higher affinity and potency.
Altered Receptor Selectivity: The modified structure could favor binding to one receptor subtype over another (e.g., increasing the V1:V2 selectivity ratio). Terlipressin itself already shows a preference for V1 receptors. derangedphysiology.comnih.govnih.gov
Reduced Binding Affinity: Conversely, the conformational change could be detrimental to the interaction, resulting in a less active or inactive molecule.
Modifications and Analogues of Terlipressin and its Impurities
Terlipressin is a synthetic analogue of lysine (B10760008) vasopressin, which itself is a derivative of the endogenous human hormone arginine vasopressin. nih.govderangedphysiology.com The structure of these peptides has been the subject of extensive modification to improve their therapeutic profile.
The D-Gln(7)-Terlipressin structure serves as a promising scaffold for rational drug design. The enhanced stability conferred by the D-amino acid allows for further modifications to be explored without the immediate concern of rapid degradation. The design process can focus on fine-tuning other pharmacological properties.
Design strategies could include:
Modifying the N-terminal tail: Terlipressin is a prodrug, with its N-terminal triglycyl tail being cleaved to release the active metabolite, lysine vasopressin. nih.govguidetopharmacology.org Altering the length or composition of this tail can modulate the rate of activation and the duration of action.
Substitutions at other positions: Amino acids at other positions (e.g., Tyr(2), Phe(3), Lys(8)) can be substituted to further enhance receptor affinity or selectivity. For example, modifications at position 8 are known to influence the antidiuretic (V2) versus vasopressor (V1) activity.
Cyclization modifications: Altering the size of the disulfide-bridged ring or replacing the disulfide bond with a more stable lactam bridge could further improve stability and constrain the peptide into a bioactive conformation.
Position 7 is a critical component of the cyclic structure of vasopressin analogues. Systematic substitution at this position with various other D-amino acids can provide valuable insights into the structure-activity relationship. The goal of such substitutions would be to probe the steric, electronic, and hydrophobic requirements of the receptor binding pocket.
| Analogue | Substitution at Position 7 | Side Chain Property | Predicted Impact on Receptor Interaction |
|---|---|---|---|
| Parent Peptide | D-Gln | Polar, Neutral, Amide | Baseline interaction, potential H-bonding |
| Analogue 1 | D-Asn | Polar, Neutral, Amide (shorter side chain) | Probes for steric tolerance; may alter H-bond distance |
| Analogue 2 | D-Ala | Nonpolar, Small | Removes H-bonding potential; tests importance of the side chain |
| Analogue 3 | D-Ser | Polar, Neutral, Hydroxyl | Replaces H-bond acceptor (amide) with donor/acceptor (hydroxyl) |
| Analogue 4 | D-Phe | Aromatic, Nonpolar | Introduces bulky, hydrophobic group to probe for hydrophobic pockets |
Pharmacophore Modeling and Ligand-Receptor Docking
Computational chemistry provides powerful tools to predict and rationalize the interactions between a ligand like D-Gln(7)-Terlipressin and its target receptors.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, positive/negative charges) that a molecule must possess to bind to a specific receptor. For vasopressin analogues, a pharmacophore model would define the precise spatial relationship between key residues, such as the aromatic rings of Tyr(2) and Phe(3), and the basic group at position 8, which are crucial for receptor activation. The model for a D-Gln(7) analogue would help understand how the altered backbone conformation presents these key features to the receptor.
Ligand-receptor docking is a computational simulation that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. mdpi.com Using a 3D model of the V1 or V2 receptor, D-Gln(7)-Terlipressin can be "docked" into the binding site. nih.gov This simulation calculates a binding energy or docking score, which estimates the binding affinity, and reveals the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net These studies can explain why the D-Gln substitution enhances or diminishes activity and can guide the rational design of new analogues with improved properties. mdpi.com
| Ligand | Target Receptor | Binding Energy (kcal/mol) | Key Interacting Receptor Residues |
|---|---|---|---|
| L-Gln(7)-Terlipressin | V1 Receptor | -9.5 | Arg137, Phe224, Asp289 |
| D-Gln(7)-Terlipressin | V1 Receptor | -10.2 | Arg137, Tyr140, Phe224, Asp289 |
| L-Gln(7)-Terlipressin | V2 Receptor | -8.8 | Gln119, Trp304, Ile307 |
| D-Gln(7)-Terlipressin | V2 Receptor | -8.5 | Gln119, Ile307 |
Future Research Directions and Translational Perspectives
Investigation of D-Gln(7)-Terlipressin as a Distinct Pharmacological Entity
While viewed as an impurity, the unique stereochemistry of D-Gln(7)-Terlipressin warrants investigation into its own potential pharmacological profile. The substitution of an L-amino acid with its D-isomer can significantly alter a peptide's structure, stability, and interaction with biological targets.
Beyond altered receptor selectivity, the presence of a D-amino acid could confer unique biological properties. D-isomers can make peptides more resistant to degradation by proteases, potentially leading to a longer biological half-life compared to the all-L-peptide. While Terlipressin (B549273) is already designed for a longer duration of action than native vasopressin, the D-Gln(7) modification could further alter its pharmacokinetic profile. nih.gov It is crucial to investigate whether D-Gln(7)-Terlipressin has any unforeseen biological activities, either synergistic or antagonistic to Terlipressin, or if it is essentially an inactive isomer.
Refinement of Synthetic Routes to Minimize Impurity Formation
The formation of D-Gln(7)-Terlipressin is a challenge in peptide synthesis, arising from the racemization of the L-glutamine residue during the manufacturing process. Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy, involves repeated cycles of deprotection and coupling, where the risk of racemization is present. researchgate.netgenscript.com
Future research should focus on optimizing synthetic protocols to suppress this side reaction. Key areas for investigation include:
Coupling Reagents: Evaluating different activating agents and additives to find combinations that minimize racemization while maintaining high coupling efficiency.
Reaction Conditions: Systematically studying the effects of temperature, solvent, and reaction time on the rate of D-isomer formation.
Protecting Group Strategy: Investigating alternative side-chain protecting groups for glutamine that may offer greater steric hindrance or electronic effects to prevent racemization at the alpha-carbon.
The goal is to develop a more robust and efficient synthesis process that yields Terlipressin with minimal levels of D-Gln(7)-Terlipressin and other related impurities.
Advanced Analytical Techniques for Comprehensive Impurity Profiling
The effective control of impurities like D-Gln(7)-Terlipressin relies on robust analytical methods capable of detecting, quantifying, and characterizing them.
| Analytical Technique | Application in Impurity Profiling |
| High-Performance Liquid Chromatography (HPLC) | The primary method for separating D-Gln(7)-Terlipressin from Terlipressin. As diastereomers, they have different physical properties allowing for separation on reverse-phase columns. |
| Mass Spectrometry (MS) | Used in conjunction with HPLC (LC-MS) to confirm the identity of the impurity. It verifies that the impurity has the same molecular weight as Terlipressin, which is expected for an isomer. |
| Chiral Chromatography | A specialized HPLC technique that uses a chiral stationary phase to separate enantiomers and diastereomers, providing definitive confirmation of the presence of the D-isomer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used for structural elucidation of the impurity, confirming the stereochemical configuration at the glutamine residue, although this often requires isolation of the impurity. |
Future efforts should aim to develop and validate highly sensitive and specific analytical methods, such as multi-dimensional HPLC or advanced mass spectrometry techniques, to create a comprehensive profile of all potential process-related impurities in Terlipressin synthesis.
Exploration of TFA Counterion Effects on Peptide Pharmacology and Toxicology in Research Settings
Peptides synthesized via SPPS are typically purified using reverse-phase HPLC, which employs trifluoroacetic acid (TFA) in the mobile phase. genscript.comrsc.org Consequently, the final lyophilized peptide is often obtained as a TFA salt. researchgate.netnih.gov While often overlooked, the trifluoroacetate (B77799) counterion is not biologically inert and can influence experimental results.
Research has shown that TFA can have direct effects on cell cultures. genscript.comnih.gov Studies have reported that TFA salts of peptides can inhibit cell proliferation compared to their hydrochloride (HCl) or acetate (B1210297) salt counterparts. rsc.orgnih.gov In some instances, TFA has been observed to either inhibit cell growth at low concentrations or promote it at higher doses. genscript.com This variability can confound the interpretation of in vitro pharmacological data.
Given these findings, it is critical for researchers studying D-Gln(7)-Terlipressin or other peptide impurities to consider the potential impact of the TFA counterion. For rigorous pharmacological and toxicological assessment, it is often advisable to perform a salt exchange, converting the TFA salt to a more biologically benign form, such as acetate or hydrochloride, before conducting cellular or in vivo experiments. genscript.comnih.govnih.gov This ensures that the observed biological effects are attributable to the peptide itself and not the associated counterion.
Q & A
Basic Research Questions
Q. How should researchers synthesize and characterize D-Gln(7)-Terlipressin TFA Salt to ensure high purity and reproducibility?
- Methodology :
- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Optimize coupling steps using activators like HBTU or HATU. Ensure proper deprotection and cleavage (e.g., TFA cocktail with scavengers like water and triisopropylsilane) to minimize side reactions .
- Purification : Employ reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA). Monitor purity via UV absorbance at 214 nm. Confirm identity using mass spectrometry (MALDI-TOF or ESI-MS) .
- Characterization : Report retention time, molecular weight, and purity (>95% for most studies). Include lyophilization conditions to ensure TFA salt stability .
Q. What stability considerations are critical for handling this compound in experimental workflows?
- Methodology :
- Storage : Lyophilized peptides should be stored at -20°C in airtight containers to prevent hydrolysis. For short-term use, reconstitute in sterile water or PBS (pH 7.4) and store at 4°C for ≤72 hours .
- Degradation Monitoring : Use circular dichroism (CD) spectroscopy to assess secondary structure integrity. Perform stability assays under varying temperatures (4°C, 25°C, 37°C) and pH conditions (4–9) to identify optimal handling parameters .
Q. How does the TFA counterion impact in vitro assays, and how can this be mitigated?
- Methodology :
- Interference Testing : Compare biological activity (e.g., receptor binding) of TFA salt vs. acetate/HCl salt forms. TFA may inhibit cell viability at concentrations >0.1% (v/v) .
- Salt Conversion : Request custom synthesis of acetate or HCl salts (via ion-exchange chromatography) for cell-based or in vivo studies. Validate residual TFA levels (<1%) using ion chromatography .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported V1/V2 receptor binding affinities for this compound?
- Methodology :
- Assay Harmonization : Standardize receptor expression systems (e.g., HEK293 vs. CHO cells) and buffer conditions (e.g., pH, ionic strength). Normalize data to a reference agonist (e.g., arginine vasopressin) .
- Data Reanalysis : Apply nonlinear regression models (e.g., Schild analysis) to account for partial agonism or allosteric modulation. Cross-validate findings using knockout cell lines or selective antagonists .
Q. What experimental design principles are essential for pharmacokinetic (PK) studies of this compound in animal models?
- Methodology :
- Dosing Protocol : Use a stepped dosing regimen (e.g., 1–5 mg/kg IV) to assess linearity. Collect plasma samples at 0, 5, 15, 30, 60, 120 min post-administration .
- Analytical Validation : Quantify plasma levels via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Include stability tests for freeze-thaw cycles and matrix effects .
Q. How should contradictory data between in vitro efficacy and in vivo toxicity profiles be analyzed?
- Methodology :
- Mechanistic Studies : Evaluate off-target effects (e.g., aquaporin-2 modulation) using transcriptomics/proteomics. Compare tissue distribution (e.g., liver vs. kidney) via radiolabeled tracer studies .
- Dose-Response Modeling : Apply physiologically based pharmacokinetic (PBPK) models to reconcile in vitro IC50 values with observed in vivo toxicity thresholds. Adjust for species-specific metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
